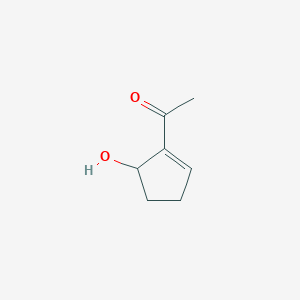![molecular formula C13H23NO3 B14481143 9-[(2-Methylacryloyl)amino]nonanoic acid CAS No. 66445-84-9](/img/structure/B14481143.png)
9-[(2-Methylacryloyl)amino]nonanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(2-Methylacryloyl)amino]nonanoic acid is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a nonanoic acid backbone with an amino group substituted at the 9th position and a 2-methylacryloyl group attached to the amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2-Methylacryloyl)amino]nonanoic acid typically involves the following steps:
Starting Material: The synthesis begins with nonanoic acid, which is commercially available or can be synthesized through the oxidation of nonanal.
Acryloylation: The final step involves the reaction of 9-aminononanoic acid with 2-methylacryloyl chloride under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
9-[(2-Methylacryloyl)amino]nonanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acryloyl group to a saturated alkyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced alkyl derivatives, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
9-[(2-Methylacryloyl)amino]nonanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 9-[(2-Methylacryloyl)amino]nonanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence biochemical pathways related to amino acid metabolism and protein synthesis
類似化合物との比較
Similar Compounds
9-Aminononanoic acid: A precursor in the synthesis of 9-[(2-Methylacryloyl)amino]nonanoic acid.
Nonanoic acid: The parent compound used in the initial synthesis step.
特性
CAS番号 |
66445-84-9 |
|---|---|
分子式 |
C13H23NO3 |
分子量 |
241.33 g/mol |
IUPAC名 |
9-(2-methylprop-2-enoylamino)nonanoic acid |
InChI |
InChI=1S/C13H23NO3/c1-11(2)13(17)14-10-8-6-4-3-5-7-9-12(15)16/h1,3-10H2,2H3,(H,14,17)(H,15,16) |
InChIキー |
CSRJKBKEEGNNHH-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)NCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


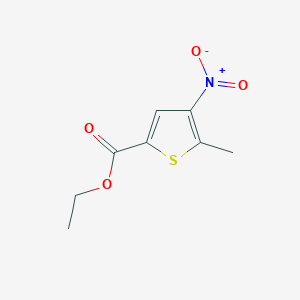
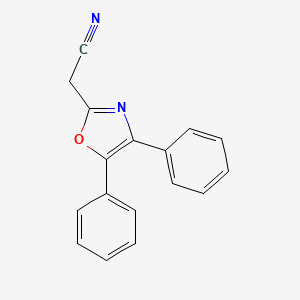
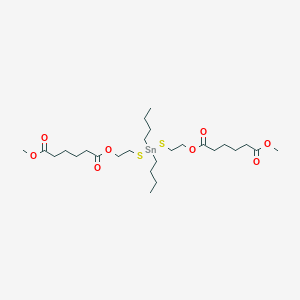
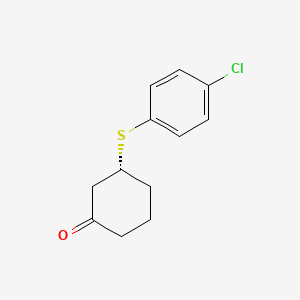
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine](/img/structure/B14481074.png)
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
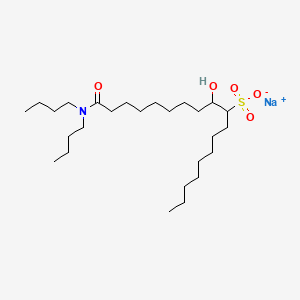
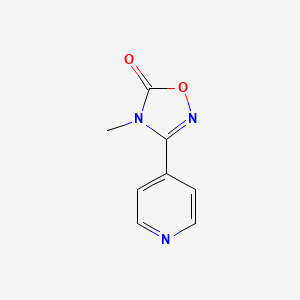
![2-{2-[2-(Diethylamino)ethoxy]-2-oxoethyl}oct-3-enoate](/img/structure/B14481115.png)
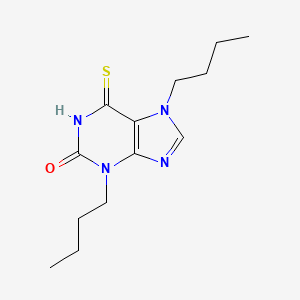
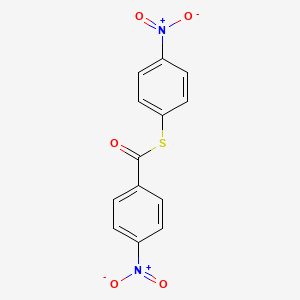
![2-[(4-Hydroxyphenyl)methylidene]-3-oxobutanoic acid](/img/structure/B14481129.png)

